3'-Aminoacetophenone oxime
Overview
Description
3’-Aminoacetophenone oxime is an organic compound with the molecular formula C8H10N2O It is characterized by the presence of an amino group (-NH2) attached to the third position of the acetophenone oxime structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Aminoacetophenone oxime typically involves the reaction of 3’-aminoacetophenone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, under reflux conditions. The general reaction scheme is as follows:
3’-Aminoacetophenone+Hydroxylamine Hydrochloride→3’-Aminoacetophenone Oxime+HCl
Industrial Production Methods: Industrial production of 3’-Aminoacetophenone oxime follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: 3’-Aminoacetophenone oxime can undergo oxidation reactions, often leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The amino group can participate in various substitution reactions, such as acylation or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitrosoacetophenone or nitroacetophenone derivatives.
Reduction: 3’-Aminoacetophenone.
Substitution: Acylated or sulfonated derivatives of 3’-Aminoacetophenone oxime.
Scientific Research Applications
3’-Aminoacetophenone oxime has diverse applications across various scientific disciplines:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which 3’-Aminoacetophenone oxime exerts its effects is largely dependent on its interaction with molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. The amino group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, potentially affecting enzyme activity and protein function.
Comparison with Similar Compounds
3’-Aminoacetophenone: Lacks the oxime group, making it less reactive in certain chemical transformations.
4’-Aminoacetophenone oxime: Similar structure but with the amino group at the fourth position, leading to different reactivity and applications.
2’-Aminoacetophenone oxime: The amino group at the second position can result in steric hindrance, affecting its chemical behavior.
Uniqueness: 3’-Aminoacetophenone oxime is unique due to the specific positioning of the amino group, which influences its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthetic applications and research studies.
Properties
IUPAC Name |
N-[1-(3-aminophenyl)ethylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVHZPGARRZDCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6011-18-3 | |
Record name | 1-(3-Aminophenyl)ethanone oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6011-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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